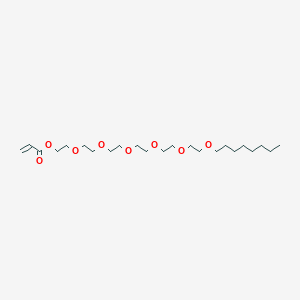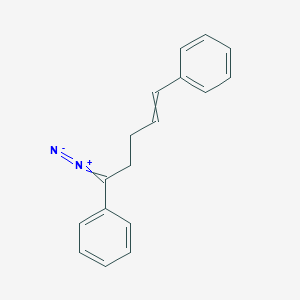![molecular formula C6H12ClN3O2S B14355543 N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea CAS No. 96413-08-0](/img/structure/B14355543.png)
N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a chloroethyl group, a methylsulfanyl group, and a nitrosourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea typically involves the reaction of 2-chloroethylamine hydrochloride with 2-(methylsulfanyl)ethylamine in the presence of a nitrosating agent such as sodium nitrite. The reaction is carried out under acidic conditions to facilitate the formation of the nitrosourea group. The general reaction scheme is as follows:
Step 1: 2-chloroethylamine hydrochloride is reacted with 2-(methylsulfanyl)ethylamine in the presence of a base to form the intermediate.
Step 2: The intermediate is then treated with sodium nitrite under acidic conditions to form N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea.
Industrial Production Methods
Industrial production of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrosourea moiety can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea has several scientific research applications:
Biology: Studied for its potential as a DNA-alkylating agent, which can be useful in genetic research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2-Chloroethyl)-N-nitrosourea: Lacks the methylsulfanyl group.
N’-(2-Bromoethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea: Contains a bromoethyl group instead of a chloroethyl group.
N’-(2-Chloroethyl)-N-[2-(ethylsulfanyl)ethyl]-N-nitrosourea: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N’-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea is unique due to the presence of both the chloroethyl and methylsulfanyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
96413-08-0 |
|---|---|
Formule moléculaire |
C6H12ClN3O2S |
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1-(2-methylsulfanylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2S/c1-13-5-4-10(9-12)6(11)8-3-2-7/h2-5H2,1H3,(H,8,11) |
Clé InChI |
FCLOEQALNRWQRQ-UHFFFAOYSA-N |
SMILES canonique |
CSCCN(C(=O)NCCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)



![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)





![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)

